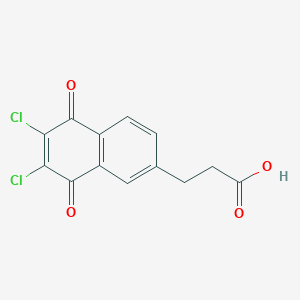

3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6,7-dichloro-5,8-dioxonaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O4/c14-10-11(15)13(19)8-5-6(2-4-9(16)17)1-3-7(8)12(10)18/h1,3,5H,2,4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBPMBXRQRJHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCC(=O)O)C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid typically involves the chlorination of a naphthalene derivative followed by oxidation and subsequent functional group transformations. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and high yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including amines, ethers, or thiols .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of naphthoquinones, such as 3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness that could lead to the development of new antimicrobial agents .

2. Anticancer Research

The compound's structural features suggest potential anticancer activity. Naphthoquinones are known to induce oxidative stress in cancer cells, leading to apoptosis. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by triggering oxidative damage . The specific mechanisms by which this compound functions are still under investigation but may involve modulation of cellular signaling pathways associated with cancer progression.

3. Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound may possess antioxidant properties. Research on similar naphthoquinone derivatives suggests that they can scavenge free radicals and reduce oxidative stress in biological systems . This property could be beneficial in preventing cellular damage associated with chronic diseases.

Environmental Applications

1. Environmental Remediation

Compounds like this compound are being explored for their potential in environmental remediation processes. Their ability to interact with pollutants may allow for the development of methods to degrade harmful substances in contaminated environments . The structural characteristics that facilitate these interactions are currently being studied.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthoquinone derivatives against clinically relevant pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibiotics based on this chemical scaffold .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that treatment with naphthoquinone derivatives leads to reduced viability in several cancer cell lines. The cytotoxic effects were attributed to the induction of apoptosis through oxidative stress mechanisms. Further research is needed to optimize these compounds for therapeutic use while minimizing toxicity to normal cells .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. These interactions can lead to various biological effects, such as changes in cellular metabolism, gene expression, or protein function .

Comparison with Similar Compounds

Compound 9 : (1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid

- Structure: A hydrogenated naphthalene (octahydro) with four methyl groups and a pentanoic acid chain.

- Key Differences: The saturated naphthalene core reduces aromaticity, decreasing electron-deficient reactivity compared to the target compound. The longer pentanoic acid chain increases hydrophobicity, likely reducing aqueous solubility.

- Applications: Potential use in lipid-based formulations due to enhanced lipophilicity .

Compound 10 : (1S,4aS,8aS*)-13-(1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid

- Structure: Features a nonanoic acid chain attached to a hydrogenated, methyl-substituted naphthalene.

- Steric hindrance from tetramethyl groups may impede interactions with enzymatic targets .

Functional Group Analogs: Propanoic Acid Derivatives

3-(Methylthio)propanoic Acid Esters

- Examples: Methyl and ethyl esters (e.g., 3-(methylthio)propanoic acid methyl ester).

- Structure: Propanoic acid esterified with methyl/ethyl groups and a methylthio (-SCH₃) substituent.

- Key Differences: Volatility: These esters are volatile (e.g., methyl ester molecular weight ~150–160 g/mol), unlike the non-volatile, solid target compound . Applications: Primarily flavoring agents in food (e.g., pineapples), with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple .

Halogenated Bioactive Compounds

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one Hydrochloride

- Formula : C₈H₈ClF₃N₂O; molecular weight 240.61 g/mol (95% purity) .

- Structure: Pyridine ring with trifluoromethyl (-CF₃) and amino ketone hydrochloride groups.

- Key Differences :

Physicochemical and Functional Comparison

| Property | Target Compound | 3-(Methylthio)propanoic Acid Methyl Ester | Compound 9 | 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one HCl |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₈Cl₂O₄ | C₅H₈O₂S | C₂₀H₃₄O₂ | C₈H₈ClF₃N₂O |

| Molecular Weight (g/mol) | 299.11 | 148.18 | ~306 (estimated) | 240.61 |

| Key Substituents | Cl, O, COOH | SCH₃, COOCH₃ | CH₃ (×4), COOH | CF₃, NH₂, HCl |

| Solubility | Moderate (aqueous at high pH) | Low (lipophilic) | Low (hydrophobic) | High (due to HCl salt) |

| Applications | Pharmaceutical intermediate | Flavor compound | Lipid formulations | Pharmaceutical intermediate |

Research Findings and Implications

- Electron-Deficient Reactivity : The dichloro-dioxo naphthalene core of the target compound enables unique reactivity in nucleophilic attacks, unlike saturated analogs (Compounds 9 and 10) .

- Biological Activity: The propanoic acid group may facilitate binding to enzymes or receptors, contrasting with the volatile esters’ role in flavor .

- Halogen Effects : Chlorine atoms enhance stability and bioactivity compared to fluorine in the pyridine derivative, which prioritizes polarity .

Biological Activity

3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid (CAS Number: 2155852-17-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological evaluations, including cytotoxicity and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of 299.10 g/mol. The compound features a naphthalene ring system with dichloro and dioxo substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₂O₄ |

| Molecular Weight | 299.10 g/mol |

| CAS Number | 2155852-17-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the introduction of the dichloro and dioxo groups onto the naphthalene structure. Specific methods for synthesizing similar compounds have been documented in literature but require further exploration for this particular compound.

Antimicrobial Activity

The biological evaluation of structurally analogous compounds has revealed notable antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. For example, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus . The specific antimicrobial efficacy of this compound remains to be fully characterized.

Case Studies

- Cytotoxic Evaluation : A study evaluated a series of dioxonaphthalene derivatives for their in vitro cytotoxic potency against multiple human cancer cell lines. While some compounds were inactive, others exhibited significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

- Antimicrobial Testing : In another study focusing on structurally related compounds, it was found that certain dioxonaphthalene derivatives had MIC values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus . This suggests potential for further exploration of this compound in antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.